ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
説明
Ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a structurally complex pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core, a p-tolyl substituent at position 3, and an ethyl benzoate group linked via a carboxamide moiety at position 5. This compound shares structural similarities with kinase inhibitors and other bioactive molecules, as pyrrolo-pyrimidine scaffolds are widely explored in medicinal chemistry for their ability to interact with ATP-binding sites of kinases . The compound’s synthesis likely involves condensation reactions similar to those reported for related derivatives, utilizing reflux conditions and chromatographic purification . Its crystallographic parameters, if determined, may rely on SHELX software for refinement, a standard tool in small-molecule crystallography .
特性
CAS番号 |
921853-65-8 |
|---|---|
分子式 |
C24H22N4O5 |
分子量 |
446.463 |
IUPAC名 |
ethyl 4-[[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-4-33-23(31)15-7-9-16(10-8-15)25-21(29)18-13-27(3)20-19(18)26-24(32)28(22(20)30)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,25,29)(H,26,32) |
InChIキー |
ORKZXHYTTWCCJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
Ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies based on diverse research findings.
- Molecular Formula : C23H26N4O5
- Molecular Weight : 438.5 g/mol
- CAS Number : 921579-66-0
The compound features a complex structure with a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest interactions with key proteins involved in cancer progression.
- Case Study : A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines showed promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. Compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
Compounds structurally related to ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate have also been investigated for their anticonvulsant properties:
- Research Findings : In animal models of epilepsy, certain derivatives have shown the ability to reduce seizure frequency and intensity. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring enhance anticonvulsant effects .
Data Table: Biological Activity Overview
| Activity Type | Assay Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Anticancer | MTT Assay | MCF-7 | <10 | |
| Anticancer | MTT Assay | HCT116 | <15 | |
| Anticonvulsant | PTZ Seizure Model | Rat Model | 20 |
Mechanistic Insights
The biological activity of ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for tumor growth.
- Receptor Modulation : It may act as a modulator of receptors associated with neurotransmission and cell signaling.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Compound 3, ): Features a pyrrolo[2,3-d]pyrimidine core with an amino linkage to the benzoate ester. The absence of the p-tolyl group and carboxamide bridge distinguishes it from the target compound.
- Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Includes a 4-chlorophenyl substituent and dipentyl-amino group, altering electronic properties and steric bulk compared to the p-tolyl group in the target compound.
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () : Replaces the pyrrolo ring with a thiazolo moiety, significantly modifying heterocyclic electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
Data Tables
Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives
Q & A
Q. Table 1: Synthesis Optimization Variables
| Variable | Example Conditions | Yield Range | Source |
|---|---|---|---|
| Solvent | Methanol vs. DMF | 60–85% | |
| Catalyst | p-TsOH vs. Pd/Cu | 70–92% | |
| Time | 3–8 hours | 65–90% |
Basic: What analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves bond lengths (mean C–C = 0.005 Å) and disorder in the pyrrolopyrimidine core ().
- NMR/IR Spectroscopy :
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ via ESI-MS) ().
Advanced: How can computational methods elucidate reaction mechanisms for this compound’s synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states in cyclocondensation steps, predicting activation energies ().
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF stabilizes intermediates via polar interactions) ().
- Docking Studies : Predicts regioselectivity in amide bond formation (e.g., carboxamido group orientation) ().
Advanced: How should researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Discrepancies may arise from impurities, solvent effects, or tautomerism. Strategies include:
- Reproducing Conditions : Replicate solvent/temperature parameters (e.g., DMF at 100°C vs. methanol at RT) ().
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrolo-pyrimidine vs. benzoate protons) ().
- Crystallographic Validation : Compare experimental X-ray data (e.g., C–O bond lengths) with computational models ().
Advanced: What structure-activity relationship (SAR) strategies apply to this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Replace p-tolyl with 4-fluorophenyl () or methoxy groups () to assess enzyme inhibition (e.g., kinase selectivity).
- Ester Hydrolysis : Test free carboxylic acid derivatives for enhanced solubility/binding ().
- Pharmacophore Mapping : Align pyrrolopyrimidine cores with known inhibitors (e.g., ATP-binding pockets) using docking ().
Q. Table 2: SAR Modifications and Outcomes
| Modification | Biological Impact | Source |
|---|---|---|
| p-Tolyl → 4-Fluorophenyl | Increased kinase inhibition | |
| Ester → Carboxylic Acid | Improved solubility | |
| Methyl → Ethyl at C5 | Altered metabolic stability |
Advanced: How to design experiments for assessing this compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC ().
- Thermal Analysis (DSC/TGA) : Determine melting points/decomposition temperatures (e.g., 200–250°C) ().
- Light Exposure Tests : Use UV-Vis spectroscopy to track photodegradation of the pyrrolopyrimidine core ().
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol-DMF mixtures) ().
- Catalyst Recovery : Use immobilized catalysts (e.g., Pd on alumina) to reduce costs ().
- Byproduct Management : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation) ().
Advanced: How does the compound’s stereochemistry influence its biological activity?
Methodological Answer:
- Chiral HPLC : Separate enantiomers (if present) and test individually ().
- X-ray Crystallography : Confirm absolute configuration (e.g., R vs. S at C3) ().
- Enzymatic Assays : Compare IC₅₀ values of enantiomers against targets (e.g., kinases) ().
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors ().
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) ().
- Solubility/Permeability : PAMPA assays to predict bioavailability ().
Advanced: How to integrate heterogeneous catalysis into the compound’s synthetic pathway?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
